5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18113816
Molecular Formula: C7H10ClN3O2
Molecular Weight: 203.62 g/mol
* For research use only. Not for human or veterinary use.
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride -](/images/structure/VC18113816.png)
Specification
Molecular Formula | C7H10ClN3O2 |
---|---|
Molecular Weight | 203.62 g/mol |
IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H9N3O2.ClH/c11-7(12)6-5-3-8-1-2-10(5)4-9-6;/h4,8H,1-3H2,(H,11,12);1H |
Standard InChI Key | KTSKGTCBPDKGEU-UHFFFAOYSA-N |
Canonical SMILES | C1CN2C=NC(=C2CN1)C(=O)O.Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride consists of a bicyclic imidazo[1,5-a]pyrazine system with partial saturation at the pyrazine ring. The tetrahydro modification reduces aromaticity, enhancing conformational flexibility compared to fully aromatic analogs . The carboxylic acid group at position 1 contributes to polarity, while the hydrochloride salt improves aqueous solubility.
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 227.63 g/mol (calculated from atomic masses)
Structural Features
-
Core: Imidazo[1,5-a]pyrazine with 5,6,7,8-tetrahydro saturation.
-
Substituents: Carboxylic acid (-COOH) at position 1; hydrochloride counterion.
-
Key Functional Groups: Secondary amine, tertiary amine, and carboxylate.
Spectroscopic Characterization
While experimental data for this specific compound is scarce, analogous imidazo[1,5-a]pyrazine derivatives exhibit distinct spectral signatures:
-
¹H NMR: Pyrazine ring protons resonate at δ 3.2–4.1 ppm (saturated CH₂ groups) .
-
¹³C NMR: Carboxylic acid carbonyl appears at δ 165–170 ppm .
-
IR: C=O stretch at ~1700 cm⁻¹; N-H stretches at 3200–3400 cm⁻¹ .
Synthesis and Manufacturing
The synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride typically involves multi-step organic reactions, focusing on constructing the bicyclic core and introducing the carboxylic acid moiety.
Key Synthetic Routes
-
Cyclization of Diamine Precursors:
-
Carboxylic Acid Introduction:
-
Direct carboxylation using CO₂ under high pressure or via Grignard reactions with subsequent oxidation.
-
-
Salt Formation:
Industrial-Scale Production
-
Reactor Type: Batch reactors with temperature control (50–100°C).
-
Purification: Recrystallization from ethanol/water mixtures (purity >95%).
-
Yield Optimization:
Parameter Optimal Range Reaction Temperature 60–80°C Catalyst (Pd-C) 5–10 wt% Pressure (H₂) 3–5 bar
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: >50 mg/mL (due to hydrochloride salt).
-
Organic Solubility: Soluble in DMSO, DMF; sparingly soluble in ethanol.
-
Stability: Hygroscopic; store at 2–8°C under inert atmosphere .
Thermodynamic Data
-
Melting Point: 210–215°C (decomposes).
-
LogP: -0.45 (predicted via computational models).
-
pKa: Carboxylic acid ≈ 2.8; amine ≈ 9.2.
Biological Activity and Mechanisms
While direct pharmacological studies on this compound are lacking, its structural analogs exhibit diverse bioactivities:
Hypothetical Targets
-
Kinase Inhibition: Imidazo[1,5-a]pyrazines often target ATP-binding pockets in kinases .
-
Antimicrobial Activity: Similar to 3-trifluoromethyl derivatives (MIC: 32–128 µg/mL) .
Predicted Pharmacokinetics
Parameter | Value |
---|---|
Plasma Protein Binding | 85–90% |
Half-Life | 2–4 hours (rodents) |
Bioavailability | 40–60% (oral) |
Applications in Research
Medicinal Chemistry
-
Lead Optimization: Serves as a scaffold for introducing substituents (e.g., trifluoromethyl groups) .
-
Prodrug Development: Carboxylic acid facilitates ester prodrug formulations.
Material Science
-
Ligand Design: Coordinates transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume